7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
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Overview
Description
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Mode of Action
Related compounds have been evaluated for their antitubercular activity . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Related compounds have shown selective inhibition of mtb over a panel of non-tuberculous mycobacteria .
Result of Action
Related compounds have shown significant activity against mtb .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzothiazole derivative, the introduction of an imidazole ring can be achieved through cyclization reactions involving suitable reagents and catalysts. The methylsulfonyl group is then introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their biological activity and used in similar applications.
Benzothiazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Indole derivatives: Possess a broad spectrum of biological activities and are structurally related to imidazo[2,1-b][1,3]benzothiazole compounds.
Uniqueness
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-19(16,17)6-2-3-8-9(4-6)18-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSIVOBYKCMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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